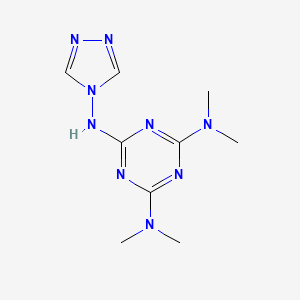![molecular formula C16H13NO4 B5863951 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)
4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid, also known as CMBA, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a member of the benzoic acid family and has been found to have several unique properties that make it a promising candidate for use in various research areas.
Mechanism of Action
The mechanism of action of 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are critical for cancer cell survival. Specifically, this compound has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. By inhibiting AKT activity, this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for scientific research. For example, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective option for research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research involving 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid. One area of interest is in the development of this compound-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential application in other disease areas such as inflammation and oxidative stress. Finally, there is a need for the development of new synthesis methods for this compound that could improve its solubility and overall utility in research.
Synthesis Methods
The synthesis of 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid involves the reaction of 4-cyano-2-methoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with benzoic acid in the presence of a catalyst such as palladium on carbon to yield this compound. The overall synthesis method is relatively straightforward and yields high purity this compound suitable for use in scientific research.
Scientific Research Applications
4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid has been extensively studied for its potential application in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties, with the ability to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study in cancer treatment.
properties
IUPAC Name |
4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-8H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGPXVOTCXRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)

![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5863911.png)




![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)